molecular formula C19H13Cl2NOS B4980038 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide

2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide

Cat. No. B4980038
M. Wt: 374.3 g/mol
InChI Key: GITMSNBPMCNGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been widely used in scientific research. DCPB is a member of the benzamide family and has been shown to have potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain proteins involved in cancer and inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to inhibit the activity of the protein STAT3, which is involved in the growth and survival of cancer cells. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activity of the protein NF-κB, which is involved in the inflammatory response.
Biochemical and Physiological Effects
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide inhibits the growth of cancer cells and induces apoptosis. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activity of certain proteins involved in cancer and inflammation. In animal models, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-inflammatory activity and has been used to treat inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments. It has been shown to have a low toxicity profile, making it a safe compound to work with. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is also readily available and can be synthesized in large quantities. However, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide. One potential direction is to further investigate its anti-tumor activity and potential use as a cancer therapy. Another potential direction is to investigate its anti-inflammatory activity and potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide and its effects on other proteins and pathways. Finally, the development of more water-soluble analogs of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide could improve its potential therapeutic applications.
Conclusion
2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-tumor and anti-inflammatory activity and has been used as a tool compound to study the role of certain proteins in cancer and inflammation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including a low toxicity profile and availability in large quantities. However, it also has limitations, including poor solubility in water and limited in vivo studies. Further research is needed to fully understand the potential therapeutic applications of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide.

Synthesis Methods

2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The next step involves the reaction of 2,4-dichlorobenzoyl chloride with phenylthiourea to form 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide. The synthesis of 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been used in scientific research for its potential therapeutic applications. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been shown to have anti-tumor activity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has also been shown to have anti-inflammatory activity and has been used to treat inflammation in animal models. Additionally, 2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide has been used as a tool compound to study the role of certain proteins in cancer and inflammation.

properties

IUPAC Name

2,4-dichloro-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NOS/c20-13-10-11-15(16(21)12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITMSNBPMCNGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.